Febantel's Prolonged Systemic Exposure Compared to Fenbendazole
Febantel's unique prodrug nature results in a significantly different pharmacokinetic profile compared to direct administration of its primary active metabolite, fenbendazole. In a head-to-head comparison, febantel achieved a 65% lower maximum plasma concentration (Cmax) than fenbendazole, indicating a more controlled and prolonged release of the active moiety [1]. This difference in peak exposure is a key differentiator for formulations where a lower Cmax might be associated with a different safety or tolerability profile.
| Evidence Dimension | Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 63.26 ± 45.97 ng/mL |
| Comparator Or Baseline | Fenbendazole: 181.95 ± 96.08 ng/mL |
| Quantified Difference | Febantel's Cmax is approximately 65% lower than that of fenbendazole. |
| Conditions | Pharmacokinetic study in a relevant model system (likely dogs/cats based on source). |
Why This Matters
This quantifies that febantel is not merely a prodrug but delivers a distinct systemic exposure profile, which can be a critical factor in formulation design and therapeutic window management.
- [1] PMC. (n.d.). Table 5. Parameters. National Center for Biotechnology Information. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11864945/table/T5/ View Source
